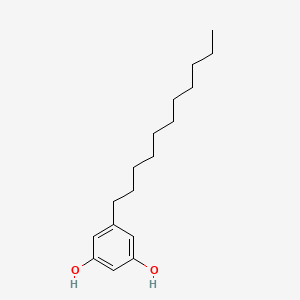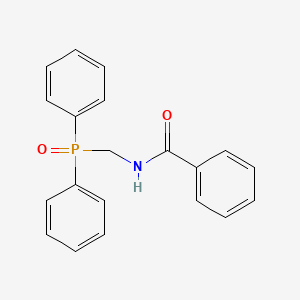
N-((Diphenylphosphoryl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Diphenylphosphoryl)methyl)benzamide: is an organic compound with the molecular formula C20H18NO2P It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a diphenylphosphinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((Diphenylphosphoryl)methyl)benzamide typically involves the reaction of benzamide with diphenylphosphinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions:
Oxidation: N-((Diphenylphosphoryl)methyl)benzamide can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-((Diphenylphosphoryl)methyl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
作用機序
The mechanism by which N-((Diphenylphosphoryl)methyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylphosphinyl group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
類似化合物との比較
Benzamide: The parent compound, which lacks the diphenylphosphinylmethyl group.
Diphenylphosphine oxide: A related compound where the phosphinyl group is not attached to a benzamide moiety.
N-Phenylbenzamide: Another derivative of benzamide with a different substituent on the nitrogen atom.
Uniqueness: N-((Diphenylphosphoryl)methyl)benzamide is unique due to the presence of both the benzamide and diphenylphosphinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
特性
CAS番号 |
35003-98-6 |
|---|---|
分子式 |
C20H18NO2P |
分子量 |
335.3 g/mol |
IUPAC名 |
N-(diphenylphosphorylmethyl)benzamide |
InChI |
InChI=1S/C20H18NO2P/c22-20(17-10-4-1-5-11-17)21-16-24(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
InChIキー |
ZDGYWYBNLINILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


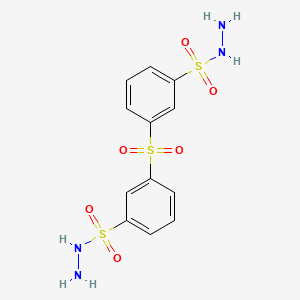
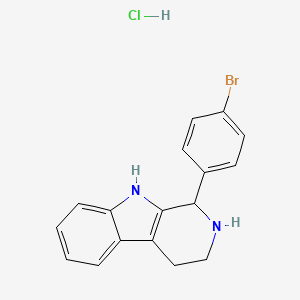
![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)


![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)
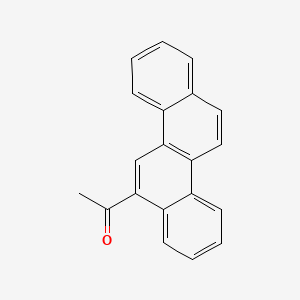

![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)

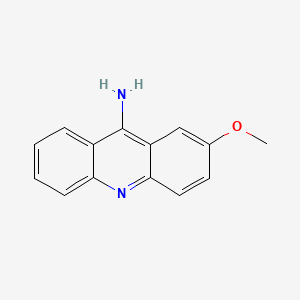
![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)
